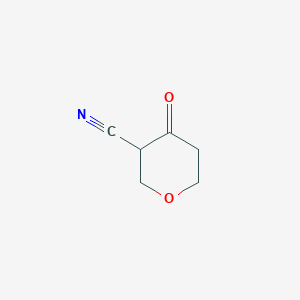

4-Oxooxane-3-carbonitrile

Description

Contextualization within Oxane and Nitrile Heterocyclic Chemistry

4-Oxooxane-3-carbonitrile belongs to the family of oxanes, which are saturated six-membered heterocyclic ethers. The oxane ring is a common structural motif found in numerous natural products and biologically active molecules, including certain carbohydrates and polyether antibiotics. organic-chemistry.org The presence of the oxygen heteroatom influences the ring's conformation and reactivity, often participating in hydrogen bonding and coordinating to metal centers.

The nitrile group (a carbon triple-bonded to a nitrogen atom) is a highly versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of various nitrogen-containing heterocycles. epo.org The juxtaposition of the ketone and nitrile functionalities in this compound creates a unique electronic environment, suggesting a rich and varied reactivity profile.

Significance in Contemporary Organic Synthesis Paradigms

Modern organic synthesis emphasizes the development of efficient and selective methods for the construction of complex molecules. masterorganicchemistry.com Compounds like this compound are valuable as "building blocks" because they contain multiple reactive sites that can be selectively manipulated. The ketone at the 4-position and the nitrile at the 3-position on the oxane ring provide handles for a variety of chemical transformations.

The structure is particularly relevant to cascade reactions, where a single synthetic operation triggers a series of bond-forming events. The functional group arrangement in this compound could potentially allow for sequential or one-pot transformations to rapidly build molecular complexity, a key goal in contemporary synthesis.

Overview of Research Trajectories for Related Chemical Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for related structures provide valuable insights into its potential synthesis and applications. A common and powerful method for the synthesis of β-cyano ketones is the Michael addition of a cyanide nucleophile to an α,β-unsaturated ketone. masterorganicchemistry.comorganicreactions.org This suggests a plausible synthetic route to this compound could involve the conjugate addition of cyanide to a corresponding α,β-unsaturated oxane precursor.

Furthermore, research into functionalized tetrahydropyrans, the parent ring system of oxane, is a vibrant area. organic-chemistry.org Synthetic methods such as the Prins cyclization and various cycloaddition reactions are employed to create substituted oxanes with a high degree of stereocontrol. organic-chemistry.orgbeilstein-journals.org These established methodologies for constructing the oxane core could be adapted for the synthesis of this compound and its derivatives. The reactivity of the ketone and nitrile groups in similar cyclic systems is also well-studied, indicating a wide range of potential downstream chemical modifications. epo.org

Chemical and Physical Properties of this compound

The fundamental properties of a compound are critical for its application in research and synthesis. The following table summarizes the key identifiers and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H7NO2 | uni.lu |

| Molecular Weight | 125.13 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 1368346-22-8 | |

| SMILES | C1COCC(C1=O)C#N | uni.lu |

| InChI | InChI=1S/C6H7NO2/c7-3-5-4-9-2-1-6(5)8/h5H,1-2,4H2 | uni.lu |

| Predicted XLogP3 | -0.5 | uni.lu |

| Hydrogen Bond Donor Count | 0 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

| Rotatable Bond Count | 0 | uni.lu |

| Exact Mass | 125.047678466 g/mol | uni.lu |

| Topological Polar Surface Area | 50.1 Ų | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-oxooxane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-3-5-4-9-2-1-6(5)8/h5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDMETKURRPUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxooxane 3 Carbonitrile

Established Synthetic Routes to 4-Oxooxane-3-carbonitrile

Established synthetic routes for cyclic ketones with adjacent cyano or ester functionalities often rely on intramolecular cyclization and precursor-based strategies. While direct application to this compound is not documented, these methods offer the most probable pathways for its synthesis.

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds. For the synthesis of a β-keto nitrile like this compound, two classical named reactions are particularly relevant: the Dieckmann condensation and the Thorpe-Ziegler cyclization.

The Dieckmann condensation is the intramolecular reaction of diesters with a base to form β-keto esters. mychemblog.compurechemistry.orgsynarchive.comorganic-chemistry.orgwikipedia.org By analogy, a precursor molecule containing both an ester and a nitrile group, or a related dinitrile, could potentially undergo a similar cyclization to form the target compound. The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. mychemblog.com

A hypothetical Dieckmann-like cyclization for this compound could involve a precursor such as ethyl 3-(2-cyanoethoxy)propanoate. Treatment of this precursor with a strong base, such as sodium ethoxide, would lead to the formation of the cyclic β-keto nitrile.

The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgdntb.gov.ualscollege.ac.in This method is conceptually related to the Dieckmann condensation and is particularly useful for the formation of 5- and 6-membered rings. A plausible precursor for this compound via this route would be 3,3'-(oxydi)dipropanenitrile.

Table 1: Comparison of Potential Intramolecular Cyclization Precursors

| Precursor Name | Cyclization Method | Resulting Functional Group |

| Ethyl 3-(2-cyanoethoxy)propanoate | Dieckmann-like Condensation | β-Keto Nitrile |

| 3,3'-(Oxydi)dipropanenitrile | Thorpe-Ziegler Cyclization | Enaminonitrile (hydrolyzes to β-Keto Nitrile) |

Precursor-based strategies involve the construction of the target molecule from readily available starting materials that already contain key structural elements. For this compound, a plausible approach would be the Michael addition of a cyanoacetate (B8463686) derivative to an appropriate α,β-unsaturated ether, followed by cyclization.

For instance, the reaction of ethyl cyanoacetate with a suitable Michael acceptor, such as an acrylic acid derivative with a protected hydroxyl group, could furnish a linear precursor. Subsequent deprotection and intramolecular cyclization would then yield the desired this compound. While specific examples for this exact transformation are scarce, the synthesis of various substituted tetrahydropyran-4-ones often employs multi-step sequences involving the formation of a linear precursor followed by cyclization. researchgate.net

Emerging Synthetic Techniques for this compound Production

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. One-pot syntheses and high-throughput screening are at the forefront of these advancements.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. nih.govacs.orgacs.orgufms.br The synthesis of highly functionalized tetrahydropyrans has been achieved through one-pot multicomponent cascade reactions. nih.govacs.orgacs.org

A hypothetical one-pot synthesis of this compound could involve a three-component reaction between a protected hydroxyacetaldehyde, a cyano-containing active methylene (B1212753) compound, and a suitable C2-synthon. Such an approach would maximize atom economy by incorporating all reactant atoms into the final product. The development of such a process would, however, require significant optimization of reaction conditions and catalyst selection. Reviews on the multicomponent synthesis of 4H-pyran derivatives highlight the versatility of this approach for constructing related heterocyclic systems. dntb.gov.uaresearchgate.netscilit.comnih.govnih.gov

High-throughput synthesis (HTS) involves the parallel synthesis of a large number of compounds, which is particularly useful for the discovery of new bioactive molecules and the optimization of reaction conditions. While there is no specific HTS campaign reported for this compound, the general principles of HTS could be applied to explore the synthetic routes discussed. For instance, various bases, solvents, and reaction temperatures for the intramolecular cyclization of potential precursors could be rapidly screened in a parallel fashion to identify the optimal conditions for the synthesis of this compound.

Spectroscopic Characterization and Structural Analysis of 4 Oxooxane 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through one- and two-dimensional experiments, it is possible to determine the precise arrangement and connectivity of atoms.

The ¹H NMR spectrum of 4-Oxooxane-3-carbonitrile is expected to display distinct signals corresponding to the seven protons in the molecule, which are distributed across five unique chemical environments. The electron-withdrawing effects of the ether oxygen, ketone, and nitrile groups significantly influence the chemical shifts of adjacent protons, causing them to appear at lower fields (downfield).

The proton at the C3 position (H3), being adjacent to both the carbonyl and nitrile groups, is anticipated to be the most deshielded of the aliphatic protons. The protons on C2 and C6 are deshielded by the adjacent ether oxygen, while the protons on C5 are primarily influenced by the adjacent ketone.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 | 4.30 - 4.50 | Multiplet | 2H |

| H3 | 3.60 - 3.80 | Triplet | 1H |

| H5 | 2.80 - 3.00 | Multiplet | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The carbonyl carbon (C4) is expected to have the largest chemical shift, typically appearing above 200 ppm. oregonstate.edu The nitrile carbon (C≡N) signal is expected in the 115-120 ppm range. wisc.edu Carbons bonded to the electronegative oxygen atom (C2 and C6) will be shifted downfield into the 60-80 ppm region. oregonstate.edu The remaining aliphatic carbons (C3 and C5) will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~70 |

| C3 | ~45 |

| C4 | >200 |

| C5 | ~40 |

| C6 | ~65 |

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C5 and C6, and between the proton on C3 and the protons on C2. This helps to establish the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edunanalysis.com This allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal predicted at 3.60-3.80 ppm would correlate with the carbon signal at ~45 ppm, assigning them to H3 and C3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). emerypharma.com It is particularly useful for identifying quaternary carbons (like the carbonyl and nitrile carbons) and for piecing together molecular fragments. columbia.edu Key HMBC correlations would include:

Correlations from the protons on C2 and C5 to the carbonyl carbon (C4).

Correlations from the protons on C2 to the nitrile carbon.

Correlations from the proton on H3 to the carbonyl carbon (C4) and the C5 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups.

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2260–2220 cm⁻¹. spectroscopyonline.com This peak is a clear indicator of the presence of the nitrile group. libretexts.org

Ketone (C=O) Stretch: A very strong, sharp absorption band is expected around 1725–1705 cm⁻¹. The exact position can be influenced by the ring strain of the oxane ring.

Ether (C-O-C) Stretch: A strong absorption corresponding to the C-O-C stretching vibration of the ether linkage is expected in the 1250-1050 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2245 | Strong, Sharp |

| Ketone (C=O) | Stretch | 1715 | Very Strong, Sharp |

| Ether (C-O-C) | Stretch | 1100 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.

The molecular formula of this compound is C₆H₇NO₂. Its monoisotopic mass is 125.0477 Da. uni.lu In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at m/z ≈ 125.0477. Adduct ions, such as [M+H]⁺ at m/z 126.0550 and [M+Na]⁺ at m/z 148.0369, are also commonly observed depending on the ionization technique. uni.lu

The fragmentation pattern provides structural clues. Cleavage often occurs at bonds adjacent to functional groups to form stable ions or neutral fragments. libretexts.org Plausible fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. This could lead to the loss of a CO molecule (28 Da) or the loss of the CH(CN) fragment.

Ring Cleavage: The oxane ring can undergo fragmentation, often initiated by the ether oxygen or the carbonyl group. This can lead to the formation of various smaller charged fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 125.0477 | [M]⁺˙ (Molecular Ion) |

| 126.0550 | [M+H]⁺ |

| 97.0500 | [M - CO]⁺˙ |

Ionization Techniques and Mass Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate intact molecular ions with minimal fragmentation. ESI is particularly suitable as it can produce protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lupnnl.gov

In ESI-MS, the compound is expected to form several common adducts. The predicted m/z values for these species provide a preliminary confirmation of the molecular weight. uni.lu

Table 1: Predicted m/z Values for ESI-MS Adducts of this compound

| Adduct Formula | Adduct Type | Predicted m/z |

|---|---|---|

| [C₆H₇NO₂ + H]⁺ | Protonated Molecule | 126.0550 |

| [C₆H₇NO₂ + Na]⁺ | Sodium Adduct | 148.0369 |

| [C₆H₇NO₂ + K]⁺ | Potassium Adduct | 164.0108 |

| [C₆H₇NO₂ + NH₄]⁺ | Ammonium Adduct | 143.0815 |

This table is interactive. Users can sort columns by clicking on the headers.

Upon collisional activation in tandem mass spectrometry (MS/MS), the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation pattern of this compound is dictated by its functional groups. Key expected fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of a CO molecule or cleavage of the C-C bond between the carbonyl carbon and the carbon bearing the nitrile group. This is a common pathway for ketones. libretexts.orglibretexts.org

Cleavage of the Oxane Ring: The ether linkage introduces a point of weakness in the heterocyclic ring. Fragmentation can occur via cleavage of the C-O bonds or the C-C bonds of the ring structure, leading to various ring-opened fragments.

McLafferty Rearrangement: While a classical McLafferty rearrangement requires a gamma-hydrogen, the flexible oxane ring may allow for hydrogen transfer from other positions, leading to characteristic neutral losses, though this may be less favored than alpha-cleavage. libretexts.orglouisville.edu

Loss of Small Molecules: The fragmentation cascade can also involve the elimination of stable neutral molecules such as HCN, CO, and H₂O.

High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS), often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides mass measurements with extremely high accuracy (typically below 5 ppm). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

For this compound, the molecular formula is C₆H₇NO₂. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. uni.lu An experimental measurement of the molecular ion's mass via HRMS that matches this theoretical value serves as definitive confirmation of the elemental formula. nih.gov

Table 2: Elemental Composition and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NO₂ |

| Calculated Monoisotopic Mass | 125.047676 Da |

This table is interactive. Users can sort columns by clicking on the headers.

A measured mass of 125.0477 Da within a narrow tolerance window (e.g., ± 0.0006 Da for 5 ppm accuracy) would confirm the elemental formula C₆H₇NO₂, distinguishing it from other potential isobaric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules containing multiple bonds or atoms with non-bonding electrons (lone pairs) that can absorb light in this region are called chromophores. shu.ac.uk

This compound contains two primary chromophores: the carbonyl group (C=O) and the nitrile group (C≡N). The oxygen atoms also possess non-bonding electrons (n). The expected electronic transitions are:

n → π* Transition: This involves the excitation of a non-bonding electron from an oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are symmetry-forbidden, resulting in weak absorption bands (low molar absorptivity) at longer wavelengths, typically in the 270-300 nm range for ketones. libretexts.orgshu.ac.uk

π → π* Transition: This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl or nitrile groups. These are symmetry-allowed transitions and result in strong absorption bands at shorter wavelengths, usually below 200 nm for isolated carbonyls. libretexts.orglibretexts.org

n → σ* Transition: Excitation of a non-bonding electron to an antibonding σ* orbital is also possible. These transitions require higher energy and typically occur in the vacuum UV region (<200 nm). shu.ac.uk

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| n → π* | Carbonyl (C=O) | ~270-300 nm | Weak |

| π → π* | Carbonyl (C=O) | < 200 nm | Strong |

This table is interactive. Users can sort columns by clicking on the headers.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It provides a characteristic "fingerprint" of a molecule based on its unique vibrational modes. s-a-s.org The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to be dominated by signals from its key functional groups. The predicted characteristic vibrational modes are:

C≡N Stretch: The nitrile group has a very strong and sharp Raman signal in a relatively clean region of the spectrum, typically appearing between 2200 and 2260 cm⁻¹. researchgate.net This peak is an excellent diagnostic marker for the presence of the nitrile functionality.

C=O Stretch: The carbonyl group of the ketone will produce a strong Raman band between 1680 and 1740 cm⁻¹. s-a-s.org Its exact position can be influenced by ring strain and the electronegativity of adjacent substituents.

C-O-C Stretch: The ether linkages within the oxane ring will exhibit stretching vibrations, typically in the 1050-1250 cm⁻¹ region.

C-H Stretch: Vibrations from the C-H bonds on the ring will appear in the 2800-3000 cm⁻¹ region.

Table 4: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2200 - 2260 | Strong, Sharp |

| C=O Stretch | Ketone | 1680 - 1740 | Strong |

| C-H Stretch | Alkane (ring) | 2800 - 3000 | Medium |

| C-O-C Stretch | Ether | 1050 - 1250 | Medium |

This table is interactive. Users can sort columns by clicking on the headers.

Advanced Spectroscopic Methods in this compound Research

While the aforementioned techniques provide foundational data, a comprehensive characterization of this compound would benefit from advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for mapping the precise connectivity of atoms within the molecule, confirming the carbon skeleton and the relative positions of the functional groups.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies (Raman and IR), and electronic transition energies (UV-Vis). nih.gov Comparing these computationally predicted spectra with experimental data can provide deeper insight and confirm spectral assignments.

Hyphenated Techniques: The coupling of chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of the compound from a mixture and its subsequent structural analysis, which is crucial in synthesis and metabolism studies. sustainability-directory.com

Transient Absorption Spectroscopy: This advanced technique could be used to study the dynamics of photoexcited states, providing information on the behavior of the molecule after absorbing UV-Vis light, which is relevant for understanding its photochemical properties. sustainability-directory.com

Computational Chemistry and Theoretical Investigations of 4 Oxooxane 3 Carbonitrile

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for interpreting experimental data.

Computational NMR Chemical Shift and Coupling Constant Prediction

In a future study, quantum mechanical methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ), could be employed to calculate the nuclear magnetic shielding tensors of 4-Oxooxane-3-carbonitrile. These tensors can then be converted into NMR chemical shifts for ¹H and ¹³C nuclei. The calculations would typically be performed on a geometry-optimized structure of the molecule. Furthermore, spin-spin coupling constants could be computed to aid in the complete assignment of NMR spectra.

Simulated Vibrational Spectra (IR and Raman) and Mode Assignments

Theoretical vibrational spectra (Infrared and Raman) could be simulated for this compound following a frequency calculation at the same level of theory used for geometry optimization. The output of such a calculation would provide the harmonic vibrational frequencies and their corresponding intensities. A detailed analysis of the vibrational modes, often aided by visualization software, would allow for the assignment of specific peaks in the simulated spectra to particular molecular motions, such as C=O stretching, C≡N stretching, and various bending and rocking modes of the oxane ring.

Electronic Absorption Spectra Calculations (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of molecules. This approach could be used to predict the UV-Vis absorption spectrum of this compound. The calculations would reveal the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved (e.g., n→π, π→π).

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a critical tool for understanding the underlying mechanisms of chemical reactions.

Elucidation of Reaction Pathways and Energy Barriers

For any proposed reaction involving this compound, computational methods could be used to map out the potential energy surface. This involves locating the structures of transition states and intermediates along the reaction coordinate. By calculating the energies of these species relative to the reactants and products, energy barriers (activation energies) and reaction enthalpies can be determined. This information is crucial for understanding reaction kinetics and for predicting the feasibility of a particular chemical transformation.

Solvent Effects and Environmental Influence on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. For this compound, both implicit and explicit solvent models could be applied. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models would involve including a number of solvent molecules around the solute and performing molecular dynamics or quantum mechanics/molecular mechanics (QM/MM) simulations. These studies would provide insights into how solvent polarity and specific solute-solvent interactions (like hydrogen bonding) affect the molecule's conformation, spectroscopic properties, and reactivity.

Synthetic Applications and Scaffold Development Utilizing 4 Oxooxane 3 Carbonitrile

Role as a Versatile Synthetic Intermediate

4-Oxooxane-3-carbonitrile's reactivity is centered around its β-keto nitrile functionality, a well-established pharmacophore and a versatile handle for a variety of chemical transformations. This dual functionality allows for sequential or one-pot reactions to build intricate molecular frameworks.

Precursor for Fused Heterocyclic Ring Systems (e.g., Pyranopyrazoles)

The structure of this compound makes it a promising precursor for the synthesis of fused heterocyclic ring systems. The presence of the ketone and nitrile groups in a 1,3-relationship allows for cyclization reactions with various binucleophiles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyranopyrazoles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

The general synthetic approach would involve the initial condensation of the hydrazine with the ketone at the 4-position of the oxane ring, followed by an intramolecular cyclization involving the nitrile group. This strategy provides a direct route to pyran-fused pyrazole (B372694) systems, where the oxane ring of the starting material becomes an integral part of the final heterocyclic scaffold. The specific reaction conditions and the nature of the substituents on the hydrazine would allow for the generation of a library of diverse pyranopyrazole derivatives.

Table 1: Potential Pyranopyrazole Scaffolds from this compound

| Reactant | Resulting Fused Heterocycle | Potential Applications |

|---|---|---|

| Hydrazine Hydrate | Tetrahydropyranopyrazole | Core scaffold for further functionalization |

| Phenylhydrazine | Phenyl-substituted Tetrahydropyranopyrazole | Exploration of structure-activity relationships |

Building Block in the Construction of Complex Organic Molecules

Beyond fused heterocycles, this compound serves as a valuable building block for the synthesis of more complex organic molecules. The reactivity of the ketone and the nitrile group, as well as the α-proton, allows for a range of synthetic manipulations. These include, but are not limited to, alkylations, aldol (B89426) condensations, and various cycloaddition reactions.

For example, the active methylene (B1212753) group adjacent to the nitrile and ketone can be deprotonated to form a nucleophile, which can then participate in carbon-carbon bond-forming reactions. This allows for the introduction of various side chains and the construction of more elaborate molecular skeletons. The ketone can be transformed into other functional groups, such as alcohols or amines, further expanding the synthetic possibilities. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for molecular diversification.

Contribution to Lead-Oriented Synthesis and Molecular Diversity

The principles of lead-oriented synthesis focus on the creation of molecules with drug-like properties, such as appropriate molecular weight, lipophilicity, and three-dimensional (3D) character. This compound is well-suited to contribute to these goals.

Design and Generation of Three-Dimensional Molecular Scaffolds

The non-planar, chair-like conformation of the oxane ring in this compound provides an inherent three-dimensionality to the molecules derived from it. This is a significant advantage in modern drug discovery, where moving away from flat, aromatic structures is a key strategy to improve compound properties and explore new biological targets. By using this compound as a starting point, chemists can readily access scaffolds with a defined 3D geometry, which can lead to improved target binding and selectivity.

Exploration of Chemical Space for Novel Molecular Architectures

The ability to generate a wide array of derivatives from a single, readily accessible starting material is crucial for the efficient exploration of chemical space. This compound, with its multiple reactive sites, allows for the systematic generation of diverse molecular architectures. By varying the reaction partners and conditions, a multitude of compounds with different shapes, sizes, and functional group displays can be synthesized. This diversity-oriented approach is essential for identifying novel hits in high-throughput screening campaigns and for building rich compound libraries for drug discovery and other applications.

Potential in Developing Specialty Chemical Precursors and Advanced Materials

The utility of this compound extends beyond the realm of pharmaceuticals. Its unique chemical structure suggests potential applications in the development of specialty chemicals and advanced materials.

The functional groups present in the molecule could be exploited for the synthesis of specialized monomers for polymerization reactions, potentially leading to new polymers with unique thermal or optical properties. The ability to form heterocyclic structures also opens doors for the creation of novel dyes, photostabilizers, or electronic materials. For instance, the incorporation of the oxane ring could influence the solubility and processing characteristics of such materials. Further research in this area could uncover novel applications for this versatile chemical compound in materials science and specialty chemical manufacturing.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Application in the Synthesis of Functionalized Molecules

The this compound scaffold is a classic example of a β-ketonitrile, a valuable building block in organic synthesis. The strategic placement of the ketone and nitrile groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex, functionalized molecules.

The ketone at the C-4 position is susceptible to nucleophilic attack, reduction, and condensation reactions. The nitrile group at the C-3 position can be hydrolyzed to form amides or carboxylic acids, or reduced to form primary amines. Furthermore, the carbon atom at the C-3 position is activated by both the adjacent ketone and nitrile groups, making its proton acidic and enabling deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

These reactive sites provide multiple handles for chemists to elaborate the core structure into more complex derivatives. For instance, the ketone can be converted into a hydroxyl group, which can then be used for esterification or etherification. Simultaneously, the nitrile can be transformed into a carboxylic acid, creating a bifunctional molecule that could be used in the synthesis of macrocycles or polymers. The ability to selectively modify these functional groups makes this compound a promising intermediate for creating libraries of compounds for various applications, including medicinal chemistry, where the tetrahydropyran (B127337) motif is a common feature in drug molecules.

Table 1: Potential Synthetic Transformations of this compound This interactive table summarizes key reactions based on the compound's functional groups.

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure/Functional Group |

| Reduction | Ketone (C=O) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-Hydroxyoxane-3-carbonitrile |

| Reductive Amination | Ketone (C=O) | Amine (R-NH₂), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 4-Aminooxane-3-carbonitrile derivative |

| Grignard Reaction | Ketone (C=O) | Grignard reagent (R-MgBr), followed by acidic workup | 4-Alkyl-4-hydroxyoxane-3-carbonitrile |

| Wittig Reaction | Ketone (C=O) | Phosphonium ylide (Ph₃P=CHR) | 4-Alkylideneoxane-3-carbonitrile |

| Nitrile Hydrolysis (Acidic) | Nitrile (C≡N) | H₃O⁺, heat | 4-Oxooxane-3-carboxylic acid |

| Nitrile Hydrolysis (Basic) | Nitrile (C≡N) | NaOH, H₂O, heat | 4-Oxooxane-3-carboxamide |

| Nitrile Reduction | Nitrile (C≡N) | Lithium aluminum hydride (LiAlH₄) or Catalytic hydrogenation (H₂, Raney Ni) | 3-(Aminomethyl)oxane-4-one |

| α-Alkylation | α-Carbon (C-3) | Base (e.g., LDA, NaH), followed by an alkyl halide (R-X) | 3-Alkyl-4-oxooxane-3-carbonitrile |

Derivatization for Tailored Molecular Properties in Materials Science

In materials science, the development of novel molecular building blocks is crucial for creating polymers and supramolecular structures with specific, tailored properties. The derivatization of this compound offers a pathway to such custom-designed molecules. The tetrahydropyran (oxane) ring itself is a desirable feature, providing a stable, non-aromatic, and polar heterocyclic scaffold that can influence the solubility, thermal stability, and conformational rigidity of a larger molecule or polymer.

The functional groups of this compound serve as points of attachment for polymerization or for introducing specific material properties. For example, by transforming the ketone and nitrile groups, one can create bifunctional monomers. The conversion of the ketone to a hydroxyl group and the nitrile to a carboxylic acid would yield a hydroxy-acid, a precursor for biodegradable polyesters like polyhydroxyalkanoates (PHAs). The inherent polarity of the oxane ring could enhance the polymer's hydrophilicity and degradation profile.

Similarly, reduction of both the ketone (via reductive amination) and the nitrile would produce a diamine derivative. This diamine could be reacted with diacyl chlorides to form novel polyamides with the tetrahydropyran unit embedded in the polymer backbone, potentially improving thermal properties and solvent resistance. The ability to perform stereoselective reductions on the ketone could also lead to monomers for creating stereoregular polymers with well-defined three-dimensional structures, impacting their crystalline properties.

Beyond polymerization, derivatives of this compound could be used to construct liquid crystals, where the rigid tetrahydropyran core could act as a mesogenic unit, or to develop components for organic electronics by attaching conductive moieties.

Table 2: Potential Derivatizations for Materials Science Applications This interactive table outlines pathways to create molecules with properties relevant to materials science.

| Derivatization Pathway | Resulting Monomer/Building Block | Potential Material Application | Tailored Molecular Property |

| Reduction of ketone to -OH; Hydrolysis of nitrile to -COOH | 4-Hydroxyoxane-3-carboxylic acid | Biodegradable Polyesters | Increased polarity, controlled degradation |

| Reductive amination of ketone to -NHR; Reduction of nitrile to -CH₂NH₂ | 3-(Aminomethyl)-4-(alkylamino)oxane | Specialty Polyamides | Enhanced thermal stability, modified solubility |

| Wittig reaction on ketone; functionalization of nitrile | 4-(Substituted-methylene)oxane-3-derivative | Functional Polymers, Cross-linkers | Introduction of photosensitive or conductive groups |

| α-Alkylation with long alkyl chains | Amphiphilic derivative | Surfactants, Liquid Crystals | Self-assembly properties, mesogen formation |

| Conversion to a diol via reduction and Grignard reaction | 4-Alkyl-3-(hydroxymethyl)oxane-4-ol | Polyurethanes, Polyesters | Tunable mechanical properties, increased branching |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Oxooxane-3-carbonitrile, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via cyclization of precursors containing nitrile and carbonyl groups. For example, analogous chromene-carbonitriles are synthesized by reacting acetylated intermediates with nitrile-containing reagents under reflux with a base (e.g., pyridine) to stabilize reactive intermediates . Condensation reactions in polar aprotic solvents (e.g., DMF) at controlled temperatures (80–100°C) are also effective for similar oxo-carbonitrile frameworks .

- Critical Parameters : Solvent choice, reaction time, and stoichiometry of nitrile precursors significantly influence yield. Monitoring via TLC or HPLC is recommended to optimize reaction termination.

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- Spectroscopy : Use H/C NMR to confirm nitrile (δ ~110–120 ppm in C) and carbonyl (δ ~180–200 ppm) functionalities. IR spectroscopy can validate C≡N (∼2200 cm) and C=O (∼1700 cm) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving stereochemistry. Software like SHELXL and ORTEP enable refinement of bond lengths and angles, critical for confirming the oxooxane ring geometry (e.g., torsion angles in fused cyclic systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) in this compound studies?

- Methodology :

- Cross-validate computational models (DFT, molecular dynamics) with SC-XRD data to identify discrepancies in steric or electronic effects .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, ensuring purity and structural integrity .

- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding) that may influence reactivity .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of this compound?

- Approach :

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct electrophilic attacks to the carbonyl oxygen or nitrile group .

- Solvent Effects : Polar solvents enhance nitrile reactivity, while non-polar solvents favor carbonyl participation.

- Protecting Groups : Temporarily block the nitrile with trimethylsilyl groups to isolate oxooxane reactivity .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth. Slow evaporation at 4°C is recommended for analogous carbonitriles .

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .

- Cryocooling : For XRD, mount crystals under liquid nitrogen to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.